3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoro-2-methylpropiophenone dihydrochloride
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Overview
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluoro-substituted phenyl group, and a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of beta-ethoxyphenethylamine with piperazine under controlled conditions to form the piperazine intermediate.
Fluorination: The next step involves the introduction of the fluoro group to the phenyl ring. This is typically achieved using a fluorinating agent such as fluorobenzene in the presence of a catalyst.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the fluorination and acylation steps to enhance efficiency and yield.
Purification: The final product is purified using crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, resulting in the formation of alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2-methylpropiophenol.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a psychoactive compound.
Biological Studies: Used in studies to understand its effects on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to and modulates the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): Another phenethylamine derivative with a methylenedioxy group.
Uniqueness
Structural Complexity: The presence of the piperazine ring and the fluoro-substituted phenyl group makes it structurally unique.
Pharmacological Profile: Its interaction with multiple neurotransmitter receptors distinguishes it from other similar compounds.
Properties
CAS No. |
21263-18-3 |
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Molecular Formula |
C24H33Cl2FN2O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-3-29-23(17-20-7-5-4-6-8-20)27-15-13-26(14-16-27)18-19(2)24(28)21-9-11-22(25)12-10-21;;/h4-12,19,23H,3,13-18H2,1-2H3;2*1H |
InChI Key |
UCKBLZVGUNLFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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